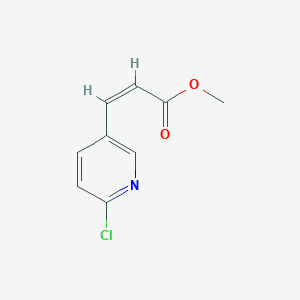
(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate” is a chemical compound with the following structural formula:
(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate
It belongs to the class of acrylates and contains both a pyridine ring and an acrylate moiety. The Z configuration indicates that the substituents on the double bond are on the same side.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of “(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate.” One common method involves the reaction of 3-(6-chloropyridin-3-yl)propenal (an aldehyde) with methyl acrylate. The reaction proceeds under basic conditions, and the Z configuration is typically favored.
Reaction Conditions: The reaction conditions may include a base (such as sodium hydroxide or potassium carbonate) and a solvent (such as ethanol or acetonitrile). Heating the reaction mixture facilitates the formation of the desired product.
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.
Chemical Reactions Analysis
Reactivity: “(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate” can undergo various chemical reactions:
Oxidation: It may be oxidized to form an acid or other functionalized derivatives.
Reduction: Reduction can yield the corresponding alcohol or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the acrylate group.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: The acid or ester form.
- Reduction: The corresponding alcohol.
- Substitution: Various derivatives with modified functional groups.
Scientific Research Applications
“(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate” finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In drug discovery and chemical biology studies.
Medicine: Potential therapeutic agents targeting specific pathways.
Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The exact mechanism of action depends on the specific context (e.g., as a drug or catalyst). It may involve interactions with enzymes, receptors, or cellular pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
“(Z)-Methyl 3-(6-chloropyridin-3-yl)acrylate” can be compared with related compounds, such as other pyridine-containing acrylates or chlorinated derivatives. Its uniqueness lies in its specific combination of functional groups and stereochemistry.
For further exploration, consider investigating similar compounds like 3-(6-chloropyridin-3-yl)propenal or other acrylates with different substituents.
Properties
Molecular Formula |
C9H8ClNO2 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
methyl (Z)-3-(6-chloropyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8ClNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3/b5-3- |
InChI Key |
CMWAMJBCWMMGCH-HYXAFXHYSA-N |
Isomeric SMILES |
COC(=O)/C=C\C1=CN=C(C=C1)Cl |
Canonical SMILES |
COC(=O)C=CC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















